molecular formula C22H23N3O4S B2723307 N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide CAS No. 1119378-49-2

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide

Cat. No. B2723307
M. Wt: 425.5
InChI Key: RRIQIEXQOSXSFI-UHFFFAOYSA-N
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Description

“N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The compound also contains phenyl groups, which are cyclic groups of atoms with the formula C6H5 .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, phenyl groups, and a cyano group. The pyrrolidine ring contributes to the three-dimensional structure of the molecule . The phenyl groups are aromatic and have equal bond lengths between carbon atoms in the ring . The exact structure would need to be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents on the pyrrolidine and phenyl rings. Phenyl groups are known to contribute to the stability of molecules due to their aromaticity . Pyrrolidine rings can contribute to the three-dimensional structure of molecules . The exact physical and chemical properties would need to be determined experimentally.

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed innovative methods for synthesizing compounds similar to N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide. These methods offer a more benign approach to electrophilic cyanation, crucial for the synthesis of pharmaceutical intermediates and other chemicals. For instance, N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been utilized for the cyanation of (hetero)aryl bromides, demonstrating the versatility and efficiency of new synthesis pathways in producing various benzonitriles and related compounds with potential pharmaceutical applications (Anbarasan, Neumann, & Beller, 2011).

Anticancer and Antitumor Studies

Compounds with structures related to N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide have been evaluated for their anticancer and antitumor properties. For example, sulfonamide-substituted compounds have shown significant potential in cell-based antitumor screens, demonstrating the ability to inhibit cell cycle progression and indicating promising avenues for cancer treatment. Such studies help in understanding the pharmacophore structure and sensitive cellular pathways, contributing to the development of novel oncology therapeutics (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Photophysicochemical Applications

The investigation into the spectroscopic and photophysicochemical properties of compounds incorporating benzenesulfonamide units, similar to the chemical , has revealed potential applications in photodynamic therapy. For instance, zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base has been studied, showing good solubility, adequate fluorescence, and favorable photostability. These properties suggest its potential as a photosensitizer candidate in cancer treatment, highlighting the diverse applicability of such compounds beyond traditional pharmaceuticals (Öncül, Öztürk, & Pişkin, 2022).

Corrosion Inhibition Studies

Research on piperidine derivatives, related to N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide, has demonstrated their effectiveness as corrosion inhibitors for metals such as iron. Quantum chemical calculations and molecular dynamics simulations have provided insights into the adsorption behaviors and inhibition efficiencies of these compounds, suggesting their applicability in protecting metals from corrosion in industrial applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

properties

IUPAC Name

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-2-29-20-9-11-21(12-10-20)30(27,28)24-19-7-5-17(6-8-19)15-18(16-23)22(26)25-13-3-4-14-25/h5-12,15,24H,2-4,13-14H2,1H3/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIQIEXQOSXSFI-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C=C(C#N)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)/C=C(\C#N)/C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide

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